1-(2-Naphthyl)-2-methyl-2-propanol 1-(2-Naphthyl)-2-methyl-2-propanol
Brand Name: Vulcanchem
CAS No.: 87077-99-4
VCID: VC8169229
InChI: InChI=1S/C14H16O/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,15H,10H2,1-2H3
SMILES: CC(C)(CC1=CC2=CC=CC=C2C=C1)O
Molecular Formula: C14H16O
Molecular Weight: 200.28 g/mol

1-(2-Naphthyl)-2-methyl-2-propanol

CAS No.: 87077-99-4

Cat. No.: VC8169229

Molecular Formula: C14H16O

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Naphthyl)-2-methyl-2-propanol - 87077-99-4

Specification

CAS No. 87077-99-4
Molecular Formula C14H16O
Molecular Weight 200.28 g/mol
IUPAC Name 2-methyl-1-naphthalen-2-ylpropan-2-ol
Standard InChI InChI=1S/C14H16O/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,15H,10H2,1-2H3
Standard InChI Key CGYRILWIKYHNCB-UHFFFAOYSA-N
SMILES CC(C)(CC1=CC2=CC=CC=C2C=C1)O
Canonical SMILES CC(C)(CC1=CC2=CC=CC=C2C=C1)O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Isomerism

The systematic name 2-methyl-1-(naphthalen-2-yl)propan-2-ol distinguishes this compound from its 1-naphthyl isomer, which has been more extensively documented . The positional isomerism of the naphthyl group significantly influences electronic and steric properties. For comparison:

Property1-(1-Naphthyl)-2-methyl-2-propanol 1-(2-Naphthyl)-2-methyl-2-propanol (Theoretical)
IUPAC Name2-methyl-1-(naphthalen-1-yl)propan-2-ol2-methyl-1-(naphthalen-2-yl)propan-2-ol
Molecular FormulaC₁₄H₁₆OC₁₄H₁₆O
Molecular Weight200.28 g/mol200.28 g/mol
SMILESCC(C)(CC1=CC=CC2=CC=CC=C21)OCC(C)(CC1=CC=C2C=CC=CC2=C1)O

The 2-naphthyl isomer’s SMILES string reflects the fused aromatic system’s alternative connectivity, potentially altering solubility and crystallization tendencies compared to the 1-naphthyl analog .

Spectroscopic Signatures

Although experimental spectra for the 2-naphthyl isomer are unavailable, comparative analysis with tert-butyl alcohols suggests:

  • ¹H NMR: A singlet for the tert-butyl -OH group (δ ~1.2 ppm) and multiplet aromatic resonances (δ 7.3–8.2 ppm) .

  • ¹³C NMR: Quaternary carbons at ~70 ppm (C-OH) and aromatic carbons between 125–135 ppm .

Synthetic Methodologies

Direct Synthesis Pathways

  • Grignard Addition: Reaction of 2-naphthylmagnesium bromide with acetone, followed by acid quenching .

    2-Naphthyl-MgBr+(CH3)2COTHF1-(2-Naphthyl)-2-methyl-2-propanol\text{2-Naphthyl-MgBr} + (\text{CH}_3)_2\text{CO} \xrightarrow{\text{THF}} \text{1-(2-Naphthyl)-2-methyl-2-propanol}

    Yield optimization would require careful temperature control (0–5°C) to minimize ketone reduction byproducts .

  • Nitroalkanol Route: Hydrogenation of 2-nitro-2-methyl-1-(2-naphthyl)propanol, though this method remains theoretical for the 2-naphthyl case .

Physicochemical Properties

Thermodynamic Parameters

Data for 1-(1-naphthyl)-2-methyl-2-propanol (m.p. 86–88°C) suggests the 2-naphthyl isomer may exhibit lower melting points due to reduced symmetry . Solubility in polar aprotic solvents (e.g., DMSO) is anticipated to exceed 50 mg/mL, while water solubility remains negligible (<0.1 mg/mL) .

Stability and Reactivity

Tertiary alcohols generally resist oxidation but undergo acid-catalyzed dehydration to alkenes. For 1-(2-naphthyl)-2-methyl-2-propanol:

C₁₄H₁₆OH₂SO₄, ΔC₁₄H₁₄+H₂O\text{C₁₄H₁₆O} \xrightarrow{\text{H₂SO₄, Δ}} \text{C₁₄H₁₄} + \text{H₂O}

The bulky naphthyl group may hinder this reaction compared to simpler tert-alcohols like 2-methyl-2-propanol (tert-butanol) .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing regioselective methods to favor 2-naphthyl substitution over the 1-isomer.

  • Crystallography: X-ray diffraction studies to compare packing efficiencies between naphthyl isomers.

  • Biological Screening: Evaluating antimicrobial or anticancer activity given naphthalene’s π-stacking potential.

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